molecular formula C20H34ClNO2 B4970372 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B4970372
M. Wt: 355.9 g/mol
InChI Key: QWPSTIWYJOBWDR-UHFFFAOYSA-N
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Description

1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound. It is characterized by the presence of a tert-butylphenoxy group, a dimethylpiperidinyl group, and a propanol backbone. The hydrochloride form indicates that it is a salt, which can affect its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.

    Attachment of the propanol backbone: This step involves the reaction of the tert-butylphenoxy group with a propanol derivative under basic conditions.

    Introduction of the dimethylpiperidinyl group: This can be done through a nucleophilic substitution reaction where the propanol derivative reacts with 2,6-dimethylpiperidine.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to remove the alcohol group or reduce other functional groups using reducing agents like LiAlH4.

    Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alkanes, alcohols

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific application. Generally, it could interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-amine
  • 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-thiol

Uniqueness

1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hydrochloride form also affects its solubility and stability, making it suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2.ClH/c1-15-9-8-10-16(2)21(15)13-17(22)14-23-19-12-7-6-11-18(19)20(3,4)5;/h6-7,11-12,15-17,22H,8-10,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPSTIWYJOBWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC=C2C(C)(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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